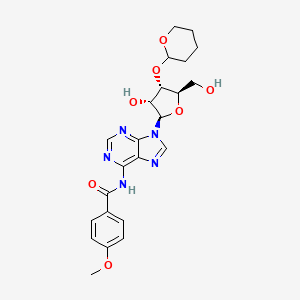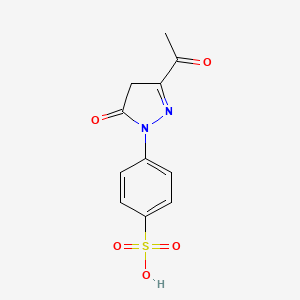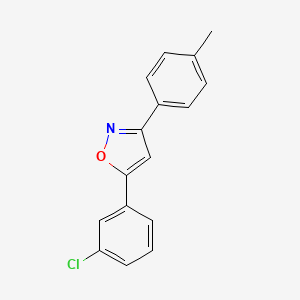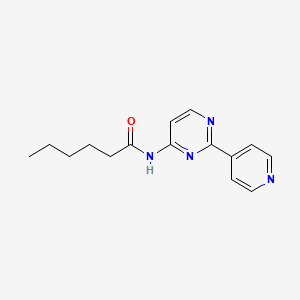
1-(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxy-2,3-diphenylbenzofuran-6-yl)ethanone is a chemical compound with the molecular formula C22H18O3 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-2,3-diphenylbenzofuran-6-yl)ethanone typically involves the condensation of appropriate benzofuran derivatives with methoxy and diphenyl substituents. The reaction conditions often include the use of strong acids or bases as catalysts, along with solvents such as dichloromethane or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methoxy-2,3-diphenylbenzofuran-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(5-Methoxy-2,3-diphenylbenzofuran-6-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Methoxy-2,3-diphenylbenzofuran-6-yl)ethanone involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Methoxy-1-benzofuran-2-yl)ethanone
- 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone
- 1-(3-Amino-1-benzofuran-2-yl)ethanone
Uniqueness
1-(5-Methoxy-2,3-diphenylbenzofuran-6-yl)ethanone is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of both methoxy and diphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
54525-59-6 |
|---|---|
Fórmula molecular |
C23H18O3 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1-(5-methoxy-2,3-diphenyl-1-benzofuran-6-yl)ethanone |
InChI |
InChI=1S/C23H18O3/c1-15(24)18-13-21-19(14-20(18)25-2)22(16-9-5-3-6-10-16)23(26-21)17-11-7-4-8-12-17/h3-14H,1-2H3 |
Clave InChI |
XNALABSVPAOEPY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C2C(=C1)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)


![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)



![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)

